Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
CAS No.: 1369501-61-0
Cat. No.: VC2980908
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369501-61-0 |
|---|---|
| Molecular Formula | C9H14Cl2N2O2 |
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | methyl 3-amino-3-pyridin-4-ylpropanoate;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H |
| Standard InChI Key | NSTORCLCXFBAKE-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl |
| Canonical SMILES | COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride is an organic compound featuring a pyridine ring attached to a propanoate structure with an amino group at the 3-position. The compound exists in the dihydrochloride salt form, which enhances its stability and solubility in various solvents, making it particularly suitable for pharmaceutical applications .
Basic Identifiers
The compound has several identifiers that allow for precise chemical recognition and classification:
| Parameter | Value |
|---|---|
| CAS Number | 1369501-61-0 |
| Molecular Formula | C₉H₁₄Cl₂N₂O₂ |
| Molecular Weight | 253.12-253.13 g/mol |
| MDL Number | MFCD06740412 |
| PubChem CID | 44607640 |
Table 1: Basic Chemical Identifiers of Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Structural Representation
The structural representation of the compound includes several standardized notations that provide detailed information about its molecular arrangement:
| Representation Type | Value |
|---|---|
| IUPAC Name | methyl 3-amino-3-pyridin-4-ylpropanoate; dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H |
| InChI Key | NSTORCLCXFBAKE-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl |
Table 2: Structural Representations of Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Physical and Chemical Properties
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride possesses notable physical and chemical characteristics that influence its applications in research and development. Understanding these properties is essential for proper handling and utilization of the compound.
Physical Characteristics
The compound typically appears as a powder and requires specific storage conditions to maintain its stability and efficacy . Its physical properties make it suitable for various laboratory applications and pharmaceutical formulations.
| Property | Description |
|---|---|
| Appearance | Powder |
| Storage Temperature | 4°C |
| Solubility | Enhanced water solubility due to dihydrochloride salt form |
Table 3: Physical Characteristics of Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Spectroscopic Properties
Spectroscopic data provides valuable information for compound identification and purity assessment. The predicted collision cross-section data from mass spectrometry analysis offers insights into the compound's behavior under analytical conditions.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 181.09715 | 138.7 |
| [M+Na]+ | 203.07909 | 149.3 |
| [M+NH4]+ | 198.12369 | 145.8 |
| [M+K]+ | 219.05303 | 144.7 |
| [M-H]- | 179.08259 | 139.6 |
| [M+Na-2H]- | 201.06454 | 144.5 |
| [M]+ | 180.08932 | 140.2 |
| [M]- | 180.09042 | 140.2 |
Table 4: Predicted Collision Cross Section Data for Methyl 3-amino-3-(pyridin-4-yl)propanoate
Stereoisomers and Chirality
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride contains a chiral center, resulting in distinct stereoisomers with potentially different biological activities. The stereochemistry at this chiral center is denoted by the (R) or (S) configuration, which can significantly influence the compound's interactions with biological targets.
(R)-Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
The (R) stereoisomer has specific identifiers that distinguish it from the racemic mixture:
| Parameter | Value |
|---|---|
| CAS Number | 1391398-54-1 |
| InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1 |
| InChI Key | NSTORCLCXFBAKE-YCBDHFTFSA-N |
| IUPAC Name | methyl (3R)-3-amino-3-pyridin-4-ylpropanoate;dihydrochloride |
Table 5: Identifiers for (R)-Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
(S)-Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
The (S) stereoisomer has its own specific identifiers:
| Parameter | Value |
|---|---|
| InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m0../s1 |
| InChI Key | NSTORCLCXFBAKE-JZGIKJSDSA-N |
| IUPAC Name | methyl (3S)-3-amino-3-pyridin-4-ylpropanoate;dihydrochloride |
Table 6: Identifiers for (S)-Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
The stereochemistry significantly affects the compound's biological activity, with each stereoisomer potentially demonstrating different binding affinities and specificities toward biological targets. This stereoselectivity is crucial in pharmaceutical applications, where the efficacy of a drug often depends on its stereochemical configuration.
Biological Activity and Applications
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride has garnered significant interest in pharmaceutical research due to its structural features and potential biological activities. The compound's structural similarity to amino acids and neurotransmitters suggests various pharmacological roles.
Pharmaceutical Research Applications
The compound serves as a valuable tool in pharmaceutical development, with several notable applications:
-
Precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects
-
Study of receptor-ligand interactions due to its structural characteristics
-
Development of novel pharmaceutical agents
The chiral center in the molecule enhances its biological significance, potentially improving binding affinity and specificity toward various biological targets such as enzymes or receptors.
Interaction with Biological Targets
Research indicates that Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride interacts with specific receptors and enzymes, modulating their activity and potentially leading to therapeutic effects. These interactions form the basis for its use in drug discovery programs and medicinal chemistry research.
The compound's structural similarity to amino acids suggests possible roles in neuroactive processes, potentially influencing neurotransmitter systems or serving as a metabolic precursor in neurological pathways.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Table 7: Hazard Statements for Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Precautionary Measures
To ensure safe handling, several precautionary measures are recommended:
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash thoroughly after handling |
| P270 | Do not eat, drink or smoke when using this product |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 8: Key Precautionary Statements for Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Comparative Analysis with Related Compounds
Understanding the relationship between Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride and structurally similar compounds provides valuable context for researchers considering its application.
Structural Analogs
Several compounds share structural similarities with Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride but differ in specific aspects:
| Compound | Molecular Formula | Key Difference |
|---|---|---|
| Methyl 3-amino-3-(pyridin-3-yl)propanoate | C₉H₁₂N₂O₂ | Position of pyridine nitrogen (3-position vs. 4-position) |
| Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate | C₉H₁₁ClN₂O₂ | Contains chlorine substituent and different pyridine position |
Table 9: Structural Comparison of Related Compounds
These structural differences, though seemingly minor, can significantly affect the compounds' reactivity, binding affinity, and biological activity. The position of the pyridine nitrogen and the presence of additional substituents alter the electronic properties and three-dimensional structure of the molecules.
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